An In-depth Technical Guide to 3-(1-Pyrrolidino)propionitrile
An In-depth Technical Guide to 3-(1-Pyrrolidino)propionitrile
This technical guide provides a comprehensive overview of the core properties of 3-(1-Pyrrolidino)propionitrile, a chemical intermediate of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical characteristics, outlines a standard synthesis protocol, and presents relevant safety and spectral data.
Chemical and Physical Properties
3-(1-Pyrrolidino)propionitrile, also known as 1-(2-cyanoethyl)pyrrolidine, is a tertiary amine and a nitrile. Its core structure consists of a pyrrolidine ring N-substituted with a propionitrile group.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 26165-45-7[1][2] |
| Molecular Formula | C₇H₁₂N₂[1][2] |
| Molecular Weight | 124.18 g/mol [1][2] |
| IUPAC Name | 3-(pyrrolidin-1-yl)propanenitrile |
| Synonyms | 1-(2-Cyanoethyl)pyrrolidine, N-(2-Cyanoethyl)pyrrolidine, β-Pyrrolidinopropionitrile |
Table 2: Physical Properties
| Property | Value | Source |
| Boiling Point | 132-133 °C at 10 mmHg | --INVALID-LINK-- |
| Density | 1.04 g/cm³ | --INVALID-LINK-- |
| Flash Point | 104-105 °C at 15 mmHg | --INVALID-LINK-- |
| Refractive Index | 1.466 | --INVALID-LINK-- |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-(1-Pyrrolidino)propionitrile. Below are the expected spectral features.
Table 3: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 2.75 | t | 2H | -CH₂-CN |
| ~ 2.60 | t | 2H | -N-CH₂- |
| ~ 2.50 | m | 4H | Pyrrolidine -CH₂-N-CH₂- |
| ~ 1.75 | m | 4H | Pyrrolidine -CH₂-CH₂- |
Table 4: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~ 119 | -C≡N |
| ~ 54 | Pyrrolidine -CH₂-N-CH₂- |
| ~ 50 | -N-CH₂- |
| ~ 23 | Pyrrolidine -CH₂-CH₂- |
| ~ 16 | -CH₂-CN |
Table 5: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 2245 | C≡N (Nitrile) |
| ~ 2960-2800 | C-H (Aliphatic) |
| ~ 1465 | C-H (Bend) |
| ~ 1100 | C-N (Stretch) |
Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 124. Key fragmentation patterns would likely involve the loss of the cyanoethyl group or fragmentation of the pyrrolidine ring.
Experimental Protocols
Synthesis of 3-(1-Pyrrolidino)propionitrile via Cyanoethylation
The most common method for the synthesis of 3-(1-Pyrrolidino)propionitrile is the cyanoethylation of pyrrolidine with acrylonitrile. This reaction is a Michael addition.
Materials:
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Pyrrolidine
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Acrylonitrile
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Triton B (40% in methanol) or another suitable basic catalyst
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Diethyl ether or other suitable solvent for extraction
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Anhydrous magnesium sulfate or sodium sulfate for drying
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Distillation apparatus
Procedure:
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To a stirred solution of pyrrolidine (1.0 equivalent) in a suitable solvent such as dioxane or in the absence of a solvent, add a catalytic amount of Triton B.
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Cool the mixture in an ice bath.
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Slowly add acrylonitrile (1.0 equivalent) dropwise to the mixture, maintaining the temperature below 20 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Once the reaction is complete, remove the catalyst by washing the reaction mixture with water.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation to yield pure 3-(1-Pyrrolidino)propionitrile.
Biological Activity and Drug Development Potential
While the pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs, there is limited publicly available information on the specific biological activities or signaling pathway interactions of 3-(1-Pyrrolidino)propionitrile itself. The pyrrolidine ring is valued in medicinal chemistry for its ability to introduce a three-dimensional structure, which can lead to favorable interactions with biological targets.[3][4]
Compounds containing the pyrrolidine moiety have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5] The presence of the nitrile group in 3-(1-Pyrrolidino)propionitrile can also influence its biological properties, as nitriles can act as hydrogen bond acceptors or be metabolized to other functional groups.
Further research is required to elucidate the specific biological targets and potential therapeutic applications of 3-(1-Pyrrolidino)propionitrile. Its structural similarity to other pharmacologically active pyrrolidine derivatives suggests it could be a valuable starting point for the synthesis of novel drug candidates.
Safety Information
3-(1-Pyrrolidino)propionitrile is a chemical that requires careful handling.
Table 6: Hazard Information
| Hazard | Description |
| GHS Pictograms | |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H331: Toxic if inhaled. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Quality Control and Analytical Workflow
Ensuring the purity and identity of 3-(1-Pyrrolidino)propionitrile is essential for its use in research and development. A typical quality control workflow would involve a combination of spectroscopic and chromatographic techniques.
This workflow ensures that the synthesized compound meets the required specifications for subsequent applications. Purity is typically assessed by GC or HPLC, while identity is confirmed by NMR, IR, and MS, comparing the obtained data with reference spectra.
